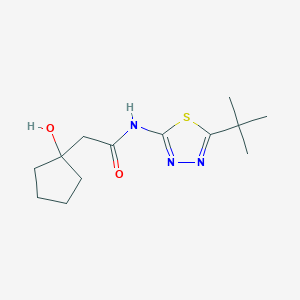
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-(1-hydroxycyclopentyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-(1-hydroxycyclopentyl)acetamide, also known as TTA-A2, is a synthetic compound that has been extensively studied for its potential use in scientific research. TTA-A2 is a potent and selective agonist of the G-protein-coupled receptor GPR120, which is involved in the regulation of glucose and lipid metabolism, as well as inflammation and insulin sensitivity.
作用機序
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-(1-hydroxycyclopentyl)acetamide activates GPR120, which is primarily expressed in adipose tissue, the intestine, and immune cells. Upon activation, GPR120 triggers a signaling cascade that leads to the activation of several downstream pathways, including the activation of AMP-activated protein kinase (AMPK) and the inhibition of nuclear factor kappa B (NF-κB) signaling. These pathways are involved in the regulation of glucose and lipid metabolism, as well as inflammation and insulin sensitivity.
Biochemical and Physiological Effects:
In addition to its effects on glucose and lipid metabolism, N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-(1-hydroxycyclopentyl)acetamide has been shown to have several other biochemical and physiological effects. For example, N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-(1-hydroxycyclopentyl)acetamide has been shown to increase the expression of genes involved in fatty acid oxidation and thermogenesis, as well as reduce the expression of genes involved in lipogenesis and inflammation.
実験室実験の利点と制限
One of the main advantages of using N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-(1-hydroxycyclopentyl)acetamide in lab experiments is its high potency and selectivity for GPR120. This allows for precise and specific activation of the receptor, without affecting other signaling pathways or receptors. However, one limitation of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-(1-hydroxycyclopentyl)acetamide is its relatively short half-life, which may require frequent dosing in some experiments.
将来の方向性
There are several potential future directions for the use of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-(1-hydroxycyclopentyl)acetamide in scientific research. One area of interest is the role of GPR120 in the regulation of gut microbiota and its potential therapeutic implications for metabolic disorders. Another area of interest is the development of more potent and selective GPR120 agonists, as well as the optimization of dosing regimens for maximum efficacy. Finally, the use of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-(1-hydroxycyclopentyl)acetamide in clinical trials for the treatment of metabolic disorders is an area of active investigation.
合成法
The synthesis of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-(1-hydroxycyclopentyl)acetamide involves several steps, including the preparation of the starting materials, the formation of the thiadiazole ring, and the introduction of the cyclopentyl and acetamide groups. The final product is obtained as a white crystalline powder with high purity and yield.
科学的研究の応用
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-(1-hydroxycyclopentyl)acetamide has been used in a wide range of scientific research studies, including those related to diabetes, obesity, inflammation, and metabolic disorders. In particular, N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-(1-hydroxycyclopentyl)acetamide has been shown to improve glucose tolerance, increase insulin sensitivity, and reduce inflammation in animal models of diabetes and obesity.
特性
IUPAC Name |
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-(1-hydroxycyclopentyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O2S/c1-12(2,3)10-15-16-11(19-10)14-9(17)8-13(18)6-4-5-7-13/h18H,4-8H2,1-3H3,(H,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STXPFLYSYBEILW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C(S1)NC(=O)CC2(CCCC2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-(1-hydroxycyclopentyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(hydroxymethyl)-N-[3-(trifluoromethyl)cyclohexyl]pyrrolidine-1-carboxamide](/img/structure/B6640107.png)
![1-[1-(3-Fluorophenyl)piperidin-3-yl]-3-(1-hydroxybutan-2-yl)urea](/img/structure/B6640118.png)
![N-[(1-hydroxycycloheptyl)methyl]-3-[(2-methylcyclopropanecarbonyl)amino]benzamide](/img/structure/B6640128.png)
![2-(hydroxymethyl)-N-[(2-imidazol-1-ylphenyl)methyl]pyrrolidine-1-carboxamide](/img/structure/B6640138.png)
![N-[(1-benzylpyrrolidin-2-yl)methyl]-2-(hydroxymethyl)pyrrolidine-1-carboxamide](/img/structure/B6640145.png)
![1-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-[2-methyl-1-(3-methylpyridin-2-yl)propyl]urea](/img/structure/B6640153.png)
![N-[(1-hydroxycycloheptyl)methyl]-4-pyrazol-1-ylbenzamide](/img/structure/B6640156.png)
![N-[2-[(1-hydroxycycloheptyl)methylamino]-2-oxoethyl]-2-phenylacetamide](/img/structure/B6640163.png)
![N-[4-(2-hydroxycyclohexyl)oxyphenyl]propanamide](/img/structure/B6640184.png)
![2-(1-hydroxycyclopentyl)-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]acetamide](/img/structure/B6640190.png)
![[4-[(4-fluorophenyl)-hydroxymethyl]piperidin-1-yl]-(1H-pyrrol-2-yl)methanone](/img/structure/B6640197.png)
![(1-Benzoylpiperidin-2-yl)-[4-(1-hydroxyethyl)piperidin-1-yl]methanone](/img/structure/B6640203.png)
![2-Methyl-1-[[2-(4-methylphenyl)-1,3-thiazol-4-yl]methylamino]-3-methylsulfanylpropan-2-ol](/img/structure/B6640206.png)
![1-[4-[(4-Fluorophenyl)-hydroxymethyl]piperidine-1-carbonyl]cyclopentane-1-carbonitrile](/img/structure/B6640209.png)